4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid
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Overview
Description
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid typically involves the reaction of 2-sulfanylidene-1H-quinazolin-4-amine with benzyl chloride under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid can be compared with other quinazolinone derivatives, such as:
Quinazolin-4-one: Known for its antimicrobial and anticancer properties.
2,4-diaminoquinazoline: Exhibits potent antimalarial activity.
6,7-dimethoxyquinazoline: Used in the treatment of hypertension and other cardiovascular diseases.
Properties
Molecular Formula |
C16H13N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C16H13N3O2S/c20-15(21)11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-16(22)19-14/h1-8H,9H2,(H,20,21)(H2,17,18,19,22) |
InChI Key |
XBVKXOKUZZSJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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